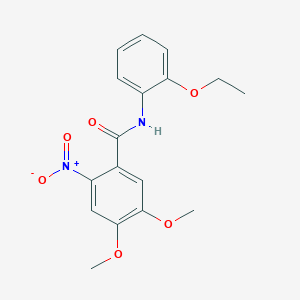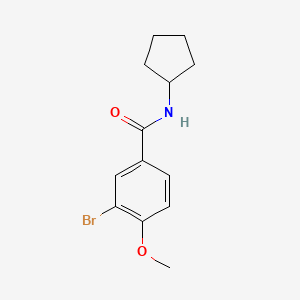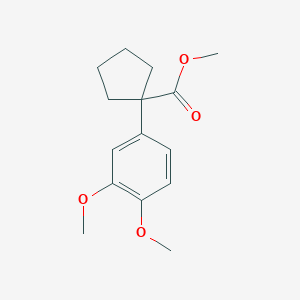
1-(3-methoxybenzyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic properties.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1-(3-methoxybenzyl)-4-phenylpiperazine is not yet fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This may explain its antidepressant and anxiolytic effects. This compound has also been found to modulate the activity of dopamine and norepinephrine, which may explain its antipsychotic properties.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may explain its antidepressant and antipsychotic effects. In addition, this compound has been found to decrease the activity of the HPA axis, which is involved in the stress response. This may explain its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methoxybenzyl)-4-phenylpiperazine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzyl)-4-phenylpiperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. In addition, the development of more efficient synthesis methods for this compound could facilitate its use in future research. Finally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various psychiatric and neurological disorders.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential therapeutic applications in the treatment of psychiatric and neurological disorders. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties, as well as neuroprotective effects. While the exact mechanism of action of this compound is not yet fully understood, it is believed to act as a serotonin receptor agonist. Further research is needed to determine the full potential of this compound and its applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzyl)-4-phenylpiperazine involves the reaction of 1-(3-methoxybenzyl)piperazine with phenylmagnesium bromide. The resulting compound is then purified through recrystallization. The yield of this compound obtained through this method is typically around 50%.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDPQPOZOHIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)


![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)

![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)
